molecular formula C12H29NO4S B12643298 Diethylammonium octyl sulphate CAS No. 94133-50-3

Diethylammonium octyl sulphate

Cat. No.: B12643298
CAS No.: 94133-50-3
M. Wt: 283.43 g/mol
InChI Key: QKUYHGMVYZSEGO-UHFFFAOYSA-N
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Description

Diethylammonium octyl sulphate is an organic sulphate salt comprising a diethylammonium cation [(C₂H₅)₂NH₂⁺] and an octyl sulphate anion [C₈H₁₇SO₄⁻]. For instance, sodium octyl sulphate (CAS 142-31-4) shares the same anionic group but substitutes sodium for diethylammonium, resulting in distinct solubility and surfactant properties . This compound likely exhibits amphiphilic behavior, enabling applications in detergents, emulsifiers, or electrodeposition processes, as seen in studies on sodium octyl sulphate’s role in manganese electrodeposition . Its molecular weight can be extrapolated to approximately 282.38 g/mol (diethylammonium: 73.14 g/mol + octyl sulphate: 209.24 g/mol).

Properties

CAS No.

94133-50-3

Molecular Formula

C12H29NO4S

Molecular Weight

283.43 g/mol

IUPAC Name

N-ethylethanamine;octyl hydrogen sulfate

InChI

InChI=1S/C8H18O4S.C4H11N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-5-4-2/h2-8H2,1H3,(H,9,10,11);5H,3-4H2,1-2H3

InChI Key

QKUYHGMVYZSEGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)O.CCNCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylammonium octyl sulphate can be synthesized through the reaction of diethylamine with octyl sulphate. The reaction typically involves the use of a solvent such as ethanol and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or crystallization to obtain a pure product .

Chemical Reactions Analysis

Types of Reactions: Diethylammonium octyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethylammonium octyl sulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of micelles and emulsions. This property is crucial in its applications in solubilizing hydrophobic compounds and in enhancing the permeability of cell membranes .

Comparison with Similar Compounds

Table 1: Key Properties of Diethylammonium Octyl Sulphate and Comparators

Compound Molecular Formula Molecular Weight (g/mol) LogP Critical Micelle Concentration (CMC) Applications
This compound* (C₂H₅)₂NH₂·C₈H₁₇SO₄ ~282.38 ~1.72† Not reported Surfactants, electrodeposition
Sodium octyl sulphate C₈H₁₇NaO₄S 256.33 -1.82‡ ~15–20 mM Detergents, metal electroplating
Diethylammonium dihydrogen phosphate (C₂H₅)₂NH₂·H₂PO₄ 199.15 -0.34 Not reported Sensors, ionic liquids
2-Octyl cyanoacrylate C₁₁H₁₇NO₂ 195.26 2.45 N/A Surgical adhesives

*Extrapolated data; †LogP inferred from structurally similar (2-(acryloyloxy)ethyl)diethylammonium hydrogen sulphate (LogP 1.72) ; ‡LogP estimated via computational tools.

Key Findings:

Cation Influence on Solubility: this compound’s organic cation enhances solubility in non-polar media compared to sodium octyl sulphate, which is more hydrophilic due to its Na⁺ ion . Diethylammonium dihydrogen phosphate, with a phosphate anion, exhibits ionic conductivity suited for sensor technologies, unlike sulphates .

Surfactant Efficacy :

  • Sodium octyl sulphate’s lower LogP (-1.82) indicates higher hydrophilicity and lower membrane permeability than this compound (LogP ~1.72), making the latter more effective in lipid-rich environments .

Electrodeposition Performance :

  • Sodium octyl sulphate improves manganese electrodeposition by stabilizing the electrolyte interface, a property likely shared by this compound due to its anionic similarity .

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